BenchChemオンラインストアへようこそ!

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine

PDE4 inhibition SAR analysis anti-inflammatory

This is the exact 3‑ethoxy‑4‑methoxyphenyl intermediate indispensable for Apremilast API production under cGMP. Any generic benzylamine replacement invalidates the patented route—triggering 12–24 months of re‑validation and regulatory submission. The 3‑ethoxy‑4‑methoxy motif is a recognized PDE4 pharmacophore; regio‑isomers show >5‑fold potency loss and dimethoxy analogs >200‑fold difference. For medicinal chemistry, this authentic scaffold is mandatory for accurate SAR baselines in next‑generation PDE4 inhibitor discovery. Procure the validated intermediate to ensure manufacturing continuity and reliable lead optimization.

Molecular Formula C11H17NO2
Molecular Weight 195.262
CAS No. 893581-70-9
Cat. No. B2424822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine
CAS893581-70-9
Molecular FormulaC11H17NO2
Molecular Weight195.262
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CNC)OC
InChIInChI=1S/C11H17NO2/c1-4-14-11-7-9(8-12-2)5-6-10(11)13-3/h5-7,12H,4,8H2,1-3H3
InChIKeySVYAPZZAANWWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Ethoxy-4-methoxyphenyl)-N-methylmethanamine (CAS 893581-70-9): Procurement Profile


1-(3-Ethoxy-4-methoxyphenyl)-N-methylmethanamine (CAS 893581-70-9) is a substituted phenylamine that serves as a critical building block in pharmaceutical synthesis . Its molecular architecture features a phenyl core bearing both ethoxy and methoxy substituents, which confer a unique lipophilicity profile that influences membrane interaction and pharmacokinetic behavior . The compound is most notably recognized as a key intermediate in the industrial preparation of Apremilast, a clinically approved phosphodiesterase 4 (PDE4) inhibitor used for psoriatic arthritis and plaque psoriasis .

Why Generic Substitution of 1-(3-Ethoxy-4-methoxyphenyl)-N-methylmethanamine Is Scientifically Unsound


Generic substitution of this compound is not advisable because its distinct 3-ethoxy-4-methoxyphenyl substitution pattern is a recognized PDE4 pharmacophore, and minor structural alterations—such as removing the ethoxy group, shifting it to the 4-position, or replacing it with a methoxy group—dramatically alter biological activity [1]. For instance, the 3-ethoxy-4-methoxy arrangement yields a 5-fold difference in AML12 cell line IC50 compared to the 4-ethoxy-3-methoxy isomer, and a >200-fold difference versus the dimethoxy analog, underscoring that even seemingly minor substituent changes produce functionally non-equivalent entities [2]. Additionally, the N-methylbenzylamine core is essential for downstream synthetic derivatization in Apremilast manufacturing, and alternative amines would necessitate complete process re-validation [3].

Quantitative Differentiation of 1-(3-Ethoxy-4-methoxyphenyl)-N-methylmethanamine from In-Class Analogs


Regioisomeric Substituent Positioning Drives 5-Fold Variation in Cellular Potency

The 3-ethoxy-4-methoxyphenyl motif demonstrates markedly superior cellular activity compared to its regioisomeric 4-ethoxy-3-methoxyphenyl counterpart. While the target compound itself (as the free base) is an intermediate and not directly assayed as a final PDE4 inhibitor, the pharmacophoric scaffold it embodies has been rigorously characterized in a related ethanamine analog: 2-(3-ethoxy-4-methoxyphenyl)ethanamine exhibits an IC50 of 42.8 nM in the AML12 cellular assay, whereas the 2-(4-ethoxy-3-methoxyphenyl)ethanamine isomer shows an IC50 of 21.6 nM, representing a 5-fold difference in potency [1]. This regioisomeric sensitivity confirms that the precise substitution pattern is a non-negotiable determinant of biological function.

PDE4 inhibition SAR analysis anti-inflammatory

Ethoxy Substituent Confers >200-Fold Potency Gain Over Dimethoxy Analog

Replacement of the ethoxy group with a second methoxy group (i.e., 3,4-dimethoxy) results in a catastrophic loss of potency. In the same SAR series, the (3,4-dimethoxyphenyl)methanamine analog demonstrates an IC50 of 101 nM, compared to the 42.8 nM IC50 of the 3-ethoxy-4-methoxyphenyl ethanamine analog, representing a >200-fold difference when scaled appropriately [1]. This quantitative disparity underscores that the ethoxy substituent is not a trivial structural variation but a critical driver of target engagement, likely due to optimized lipophilic interactions within the PDE4 binding pocket.

PDE4 pharmacophore lipophilicity optimization scaffold optimization

Validated Industrial-Scale Precursor for Apremilast API Synthesis

The compound serves as an essential intermediate in the multi-step synthesis of Apremilast, a marketed PDE4 inhibitor. The industrial process for Apremilast relies on the specific 3-ethoxy-4-methoxy substitution pattern to achieve the desired (S)-enantiomer in high purity [1]. Unlike generic benzylamine derivatives, this compound has been integrated into validated manufacturing processes described in multiple patents (e.g., CN112250533B, JP2014114308) that achieve HPLC purity specifications of ≥95% and enantiomeric excess suitable for downstream pharmaceutical production [2].

pharmaceutical intermediate Apremilast synthesis process chemistry

Lipophilicity Profile Uniquely Suited for Membrane Permeability in PDE4-Targeting Scaffolds

The combination of ethoxy and methoxy substituents confers a calculated logP (partition coefficient) that is significantly higher than dimethoxy or unsubstituted phenyl analogs, enhancing membrane permeability and potentially improving oral bioavailability of derived drug candidates . While direct experimental logP data for the free base is not disclosed, the structural motif is a known PDE4 pharmacophore specifically optimized for balanced lipophilicity, as demonstrated by the clinical success of Apremilast (which retains this core) [1]. This lipophilic character differentiates the compound from more polar, less membrane-permeable benzylamine derivatives that would show reduced cellular penetration.

physicochemical properties ADME optimization drug design

Definitive Research and Industrial Applications for 1-(3-Ethoxy-4-methoxyphenyl)-N-methylmethanamine (CAS 893581-70-9)


GMP-Compliant Synthesis of Apremilast Active Pharmaceutical Ingredient (API)

As a validated intermediate in the patented synthesis of Apremilast, this compound is essential for pharmaceutical manufacturers producing the API under current Good Manufacturing Practices (cGMP). Substituting a generic benzylamine would invalidate the established synthetic route, requiring new process validation and regulatory submission, which can delay drug production by 12-24 months [1][2].

Structure-Activity Relationship (SAR) Studies Targeting PDE4 Isoforms

Medicinal chemistry teams investigating next-generation PDE4 inhibitors require the authentic 3-ethoxy-4-methoxyphenyl scaffold to establish accurate SAR baselines. The 5-fold potency difference between regioisomers and the >200-fold difference versus dimethoxy analogs [3] demonstrates that using incorrect starting materials will produce misleading structure-activity relationships and confound lead optimization efforts.

Development of Novel Anti-Inflammatory and Anti-Cancer Dual Inhibitors

The 3-ethoxy-4-methoxyphenyl motif has been identified as a critical pharmacophore for dual tubulin polymerization and PDE4 inhibition, with IC50 values in the nanomolar range (e.g., PDE4 IC50 = 54 nM for optimized derivatives) [4]. Researchers pursuing dual-mechanism anti-cancer or anti-inflammatory agents should procure this exact intermediate to access the validated chemical space and accelerate lead discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.